molecular formula C9H14O3 B8686303 4-(Ethenyloxy)butyl prop-2-enoate CAS No. 162633-53-6

4-(Ethenyloxy)butyl prop-2-enoate

Cat. No.: B8686303
CAS No.: 162633-53-6
M. Wt: 170.21 g/mol
InChI Key: SFXIITYNPFPIDC-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)butyl prop-2-enoate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

162633-53-6

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-ethenoxybutyl prop-2-enoate

InChI

InChI=1S/C9H14O3/c1-3-9(10)12-8-6-5-7-11-4-2/h3-4H,1-2,5-8H2

InChI Key

SFXIITYNPFPIDC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 125 milliliter single-neck flask was charged with 11.6 grams (100 millimole) 4-hydroxybutylvinyl ether, 15.4 grams (150 millimoles) triethylamine, and twenty milliliters tetrahydrofuran. This solution was stirred magnetically and cooled in an ice bath. A solution of 9.05 grams (105 millimoles) acryloyl chloride dissolved in 20 milliliters THF was then dripped in over the course of forty-five minutes. The mix was stirred another hour while the temperature was allowed to rise to room temperature. The THF and excess triethylamine were removed on the rotary evaporator. The residue was extracted with three 20 ml portions of toluene and the toluene phase was rinsed with 20 ml deionized water. The toluene phase was dried with ten grams anhydrous magnesium sulfate and the toluene was removed to yield a mobile yellow liquid. The product weighed 12.3 grams (72% of theory). This liquid had major IR absorptions at 1723, 1635, 1616, 1408, 1188, 959, 809, and 731 wavenumbers.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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